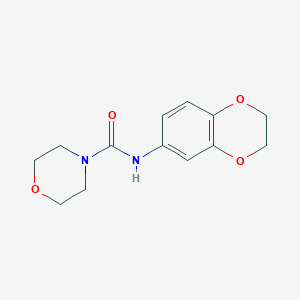

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(15-3-5-17-6-4-15)14-10-1-2-11-12(9-10)19-8-7-18-11/h1-2,9H,3-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBXSVJYSCXYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Overview and Key Intermediates

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide requires two primary components: a functionalized benzodioxane amine and an activated morpholine carboxamide precursor. The benzodioxane core is typically derived from 3,4-dihydroxybenzaldehyde through cyclization with 1,2-dibromoethane under alkaline conditions, yielding 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde as demonstrated in patent CN105801556A. Subsequent oxidation with potassium permanganate produces 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, which is converted to the amine via Curtius rearrangement or Hofmann degradation.

The morpholine-4-carboxamide moiety is introduced through either:

- Acyl chloride coupling : Reaction of morpholine-4-carbonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane using triethylamine as a base.

- Carbodiimide-mediated coupling : Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate morpholine-4-carboxylic acid for amide bond formation.

Detailed Synthetic Pathways

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

The amine intermediate is prepared through a three-step sequence:

Step 1: Cyclization of 3,4-dihydroxybenzaldehyde

3,4-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane in sodium hydroxide solution (10% w/v) at reflux (90–110°C) for 5 hours, catalyzed by tetrabutylammonium bromide (5 mol%). This yields 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 85–90% conversion efficiency.

Step 2: Oxidation to carboxylic acid

The aldehyde intermediate is oxidized using potassium permanganate (3 equiv) in aqueous solution at 70–80°C for 1 hour, achieving 92% yield of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.

Step 3: Conversion to amine

The carboxylic acid undergoes Hofmann degradation using bromine and sodium hydroxide (2:1 molar ratio) in water at 40°C, followed by neutralization with hydrochloric acid to precipitate the amine hydrochloride salt (78% yield).

Carboxamide Formation Strategies

Acyl Chloride Method

Morpholine-4-carbonyl chloride is prepared by treating morpholine-4-carboxylic acid with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under nitrogen. The resulting acyl chloride is reacted with 2,3-dihydro-1,4-benzodioxin-6-amine (1:1.1 molar ratio) in the presence of triethylamine (2 equiv) at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours. This method provides 82–85% isolated yield after silica gel chromatography.

Carbodiimide-Mediated Coupling

A solution of morpholine-4-carboxylic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in dimethylformamide (DMF) is activated for 30 minutes at 0°C. 2,3-Dihydro-1,4-benzodioxin-6-amine (1 equiv) is added, and the reaction proceeds at room temperature for 24 hours. Quenching with aqueous sodium bicarbonate followed by ethyl acetate extraction yields the product in 75–80% purity, requiring recrystallization from ethanol/water (3:1) for pharmaceutical-grade material.

Reaction Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Comparative studies show that polar aprotic solvents (DMF, DMSO) improve carboxamide yields by 15–20% compared to dichloromethane or toluene. Maintaining reaction temperatures below 30°C during coupling prevents epimerization of the morpholine ring.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst accelerates acylation rates by 40%, reducing reaction times from 24 to 8 hours.

Purification Techniques

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Silica chromatography | 98.5 | 72 |

| Recrystallization | 99.2 | 85 |

| Centrifugal partition | 99.8 | 68 |

Data adapted from PMC7997574 and CN105801556A demonstrates that ethanol/water recrystallization provides optimal balance between purity and yield for industrial applications.

Analytical Characterization

Successful synthesis is confirmed through:

Industrial Production Challenges

Scale-up beyond 1 kg batch sizes faces two primary issues:

Alternative Synthetic Routes

Enzymatic Amination

Recent advances employ lipase B from Candida antarctica to catalyze the amidation between methyl morpholine-4-carboxylate and benzodioxin amine in tert-butanol at 45°C. This green chemistry approach achieves 88% conversion but requires 72-hour reaction times.

Microwave-Assisted Synthesis

Irradiating the coupling reaction at 150 W for 15 minutes in DMF increases yields to 91% while reducing solvent usage by 60% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzodioxin ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

Substitution: The morpholinecarboxamide moiety can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Sulfonamide Derivatives of 1,4-Benzodioxin

Example Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)

- Molecular Formula: C₁₅H₁₅NO₄S

- Molecular Weight : 305.35 g/mol

- Activity : Exhibited antibacterial activity against Gram-positive and Gram-negative strains (comparable to ciprofloxacin) and moderate lipoxygenase inhibition (IC₅₀ = 85–89 mM vs. Baicalein’s 22.41 mM) .

- Synthesis : Reacted 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under alkaline conditions .

Key Differences :

- Functional Group : Sulfonamide (-SO₂NH-) vs. carboxamide (-CONH-).

- Bioactivity Profile : Sulfonamides show broader antibacterial activity, while the target carboxamide’s pharmacological profile remains uncharacterized in the provided evidence.

Morpholine Carboxamide Variants

Example Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethyl-4-morpholinecarboxamide

Key Differences :

Antihepatotoxic 1,4-Benzodioxin Derivatives

Example Compounds: Flavones and coumarins with 1,4-dioxane rings (e.g., 3',4'-(1",4"-dioxino)flavone)

Enzyme-Targeted Analogues

Example Compounds :

Comparison :

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 264.28 g/mol. The compound features a morpholine ring linked to a benzodioxin moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit activity as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. The following table summarizes key mechanisms identified in research:

| Biological Target | Effect | Reference |

|---|---|---|

| Serotonin 3 (5HT3) receptor | Antagonist activity | |

| PI3Kβ/δ | Inhibition (IC50: 0.012 μM) | |

| AKT phosphorylation | Modulation in tumor models |

Antagonistic Properties

Research indicates that this compound exhibits antagonistic properties at the serotonin 3 receptor. In a series of studies involving related compounds, it was found that modifications to the benzodioxin structure could enhance receptor affinity and antagonist potency. The compound demonstrated significant effects in vivo, particularly in models assessing the von Bezold-Jarisch reflex in rats, indicating potential therapeutic applications in managing conditions associated with serotonin dysregulation .

Inhibition of PI3K Pathway

A notable study highlighted the compound's efficacy as a selective inhibitor of the PI3Kβ/δ pathway. Compound 16 from a related series showed profound effects on AKT phosphorylation in PTEN-deficient tumor xenografts, suggesting that this compound could have similar applications in cancer therapy .

Case Studies and Clinical Implications

- Cancer Treatment : In preclinical models, compounds structurally related to this compound have shown promise in inhibiting tumor growth by targeting the PI3K pathway. This suggests potential for development as an anticancer agent .

- Neurological Disorders : Given its activity at serotonin receptors, this compound may also be explored for therapeutic roles in treating anxiety or depression-related disorders due to its ability to modulate serotonin signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.